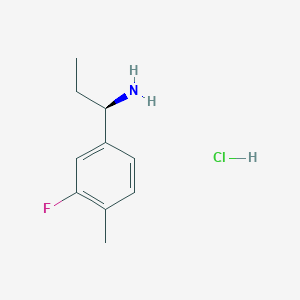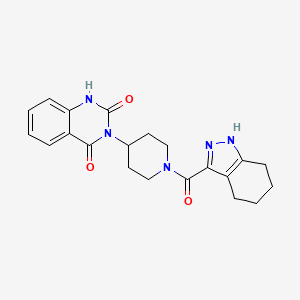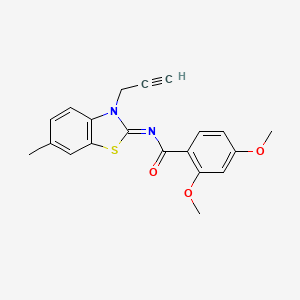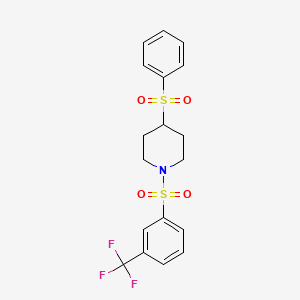![molecular formula C14H7Cl3F3NO B2704606 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one CAS No. 1280538-11-5](/img/structure/B2704606.png)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethan-1-one” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a trifluoromethyl group and a chloro group . This compound also contains a dichlorophenyl group and an ethanone group .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . TFMP derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups can participate in a variety of chemical reactions, contributing to the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group and the pyridine ring can affect the compound’s polarity, solubility, and reactivity .Applications De Recherche Scientifique
Environmental Impact and Remediation
Environmental Occurrence and Remediation of Emerging Organohalides Emerging organohalides, including various chlorinated and fluorinated compounds, have been developed as replacements for older, more hazardous organohalides. These compounds, due to their persistence and lipophilic properties, can bioaccumulate and pose significant environmental risks. Research has focused on understanding their distribution, environmental fate, and remediation techniques, including microbial reductive dehalogenation as a promising method for their removal (He et al., 2021).
Bioremediation of DDT-Contaminated Soils The extensive use of DDT, a chlorinated pesticide, has led to persistent environmental contamination. Studies have highlighted the potential of biodegradation as a cost-effective method to reduce soil concentrations of DDT and its derivatives. Factors influencing biodegradation include microbial community composition, bioavailability, and environmental conditions (Foght et al., 2001).
Toxicological Effects
Toxicity of Chlorinated Solvents Chlorinated solvents have been associated with adverse health effects, including toxicity to the nervous system, reproductive issues, and potential carcinogenicity. Despite their hazards, they remain in use, highlighting the need for ongoing research into exposure limits and mitigation strategies (Ruder, 2006).
Health Effects of Organochlorine Compounds Organochlorine compounds like DDT have been studied for their endocrine-disrupting effects in humans and wildlife. Despite the ban on DDT, its persistence in the environment continues to pose health risks, necessitating research into its effects on reproductive and immune systems (Burgos-Aceves et al., 2021).
Chemical Properties and Applications
Development of Antithrombotic Drugs Research into the synthesis of antithrombotic drugs, such as (S)-clopidogrel, involves the use of chlorophenyl compounds. These studies focus on developing efficient synthetic methodologies, highlighting the role of chlorinated compounds in pharmaceutical applications (Saeed et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,4-dichlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO/c15-9-2-1-7(3-10(9)16)13(22)5-12-11(17)4-8(6-21-12)14(18,19)20/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGDHDMYMZWFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2704524.png)
![2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B2704525.png)



![[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2704529.png)
![5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-ol](/img/structure/B2704532.png)

![(E)-2-(4-(3-(4-bromophenyl)acryloyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2704537.png)
![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704539.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2704541.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2704544.png)
